N-(2-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Vue d'ensemble

Description

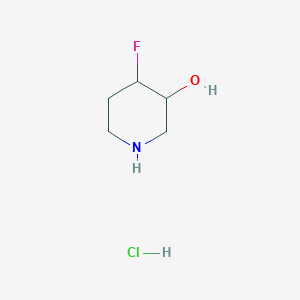

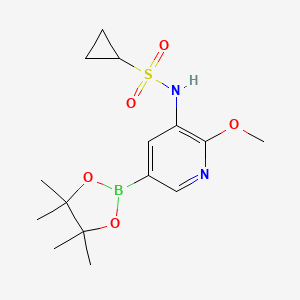

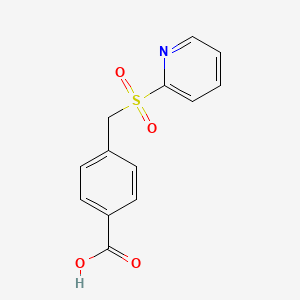

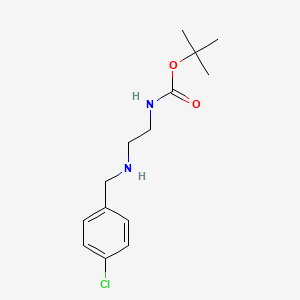

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H23BN2O5S and its molecular weight is 354.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

“N-(2-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” est un intermédiaire organique avec des groupes borate et sulfonamide. Il peut être synthétisé par des réactions nucléophiles et d'amidation . Cela en fait un composé précieux dans le domaine de la synthèse organique.

Analyses Cristallographiques et Conformationnelles

La structure de ce composé a été caractérisée par RMN 1H et 13C, IR, MS et diffraction des rayons X sur monocristal pour des analyses cristallographiques et conformationnelles . Cela permet aux chercheurs de comprendre ses propriétés physiques et chimiques au niveau moléculaire.

Études de Théorie de la Fonctionnelle de la Densité (DFT)

Le composé a été étudié en utilisant la théorie de la fonctionnelle de la densité (DFT) pour clarifier davantage certaines propriétés physiques et chimiques . La DFT est une méthode de modélisation mécanique quantique computationnelle utilisée en physique et en chimie pour étudier la structure électronique des systèmes à plusieurs corps.

Synthèse de Médicaments

Dans la synthèse organique des médicaments, les composés d'acide boronique comme celui-ci sont généralement utilisés pour protéger les diols. Il est utilisé dans la synthèse asymétrique des acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .

Inhibiteurs Enzymatiques ou Médicaments Ligands Spécifiques

Les composés d'acide borique sont généralement utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques . Ils ont des applications dans le traitement des tumeurs et des infections microbiennes, et peuvent également être utilisés pour traiter les médicaments anticancéreux .

Sondes Fluorescentes

Les composés d'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines . Cela les rend utiles dans divers domaines de recherche, y compris la biochimie et la science de l'environnement.

Construction de Transporteurs de Médicaments Sensibles aux Stimuli

Les liaisons d'ester boronique sont largement utilisées dans la construction de transporteurs de médicaments sensibles aux stimuli en raison de leurs avantages de conditions de construction simples, de bonne biocompatibilité et de la capacité de répondre à divers changements micro-environnementaux tels que le pH, le glucose et l'ATP dans l'organisme .

Systèmes de Libération de Médicaments

Les types de transporteurs de médicaments basés sur des liaisons borate comprennent le couplage médicament-polymère, les micelles polymériques, les polymères linéaires-hyperbranchés et la silice mésoporeuse, etc. Ils peuvent non seulement charger des médicaments anticancéreux, mais aussi délivrer de l'insuline et des gènes . Le médicament est chargé sur le transporteur par des interactions covalentes ou non covalentes, et la formation et la rupture de la liaison d'ester boronique dans différents environnements sont utilisées pour atteindre la libération contrôlée du médicament .

Mécanisme D'action

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .

Mode of Action

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Result of Action

Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and as anticancer drugs .

Action Environment

Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Analyse Biochimique

Biochemical Properties

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide plays a significant role in biochemical reactions due to its borate and sulfonamide groups. The borate group allows it to interact with enzymes and proteins, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid compounds, which are structurally related to this compound, are known to inhibit serine proteases and other enzymes . The sulfonamide group can also interact with various biomolecules, potentially affecting their function and activity.

Cellular Effects

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis . The sulfonamide group may also impact cellular functions by interacting with cellular proteins and enzymes, leading to changes in metabolic activities.

Molecular Mechanism

The molecular mechanism of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide involves its interactions with biomolecules at the molecular level. The borate group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . Additionally, the sulfonamide group can bind to active sites of enzymes, leading to inhibition or activation of their functions. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can degrade under certain conditions, affecting their efficacy . Long-term exposure to this compound may lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is involved in various metabolic pathways. The borate group can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, boronic acid compounds are known to affect glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis. The sulfonamide group may also play a role in modulating metabolic pathways by binding to specific enzymes and altering their activity.

Transport and Distribution

The transport and distribution of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The borate group can facilitate its transport across cell membranes, while the sulfonamide group may affect its localization and accumulation . These interactions can impact the compound’s bioavailability and efficacy in different cellular and tissue environments.

Subcellular Localization

The subcellular localization of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acid compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with enzymes and proteins involved in various cellular processes. The sulfonamide group may also influence its subcellular distribution and activity.

Propriétés

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)10-8-12(13(21-5)17-9-10)18-24(19,20)11-6-7-11/h8-9,11,18H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVLTKRJAJYXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735795 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-71-9 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research papers provided?

A1: The research papers focus on the synthesis, characterization, and DFT study of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide [, ].

Q2: What characterization techniques were used to study the synthesized compound?

A2: While not explicitly stated, the titles of both papers mention "Crystal Structure" suggesting X-ray diffraction analysis was used for structural characterization [, ]. Additionally, the title also mentions "DFT Study," indicating that computational chemistry methods were employed to investigate the electronic structure and properties of the compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)

![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)

![(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B1456395.png)